molecular formula C40H67N9O4 B1241921 Batzelladine B

Batzelladine B

Cat. No.: B1241921
M. Wt: 738 g/mol
InChI Key: CFRXQGXKLCOKGG-BNKKYZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batzelladine B (CAS 161503-23-7) is a complex guanidinium alkaloid first isolated from marine sponges. It is part of a family of natural products known for their potent biological activities and structurally complex tricyclic guanidine cores, which have made them attractive targets for total synthesis . This compound has shown significant research value for its ability to inhibit the binding of the HIV glycoprotein gp120 to human CD4 receptor cells, with an IC50 of 31 μM, thereby preventing viral induction . Its mechanism of action involves disrupting protein-protein interactions critical for viral entry, making it a valuable probe for studying HIV-1 pathogenesis . Beyond its anti-HIV activity, this compound and related alkaloids are also investigated for a broader spectrum of antimicrobial properties and for their activity against AIDS opportunistic infectious pathogens . The structural complexity of this compound, featuring multiple guanidine moieties, presents a significant challenge for chemical synthesis. A landmark achievement was a concise, nine-step asymmetric synthesis from simple pyrrole-based starting materials, which highlighted the advantages of using aromatic nitrogen heterocycles to streamline the synthetic route . Key Chemical Data:

Properties

Molecular Formula

C40H67N9O4

Molecular Weight

738 g/mol

IUPAC Name

9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4R,10R)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate

InChI

InChI=1S/C40H67N9O4/c1-3-4-5-9-12-18-29-27-30-21-22-33-34(28(2)45-40(46-29)49(30)33)36(50)52-25-15-11-8-6-7-10-13-19-31-35(32-20-17-24-48(32)39(43)47-31)37(51)53-26-16-14-23-44-38(41)42/h29-31,33H,3-27H2,1-2H3,(H2,43,47)(H,45,46)(H4,41,42,44)/t29-,30+,31?,33-/m1/s1

InChI Key

CFRXQGXKLCOKGG-BNKKYZKKSA-N

Isomeric SMILES

CCCCCCC[C@@H]1C[C@@H]2CC[C@H]3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C

Canonical SMILES

CCCCCCCC1CC2CCC3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C

Synonyms

batzelladine B

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Batzelladine B is characterized by a unique tricyclic guanidine structure, which contributes to its biological activity. Its molecular formula is C₁₅H₁₈N₄O₂, and it features several functional groups that enhance its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anti-HIV Activity : this compound has been shown to inhibit the binding of the HIV glycoprotein gp120 to the human CD4 receptor, which is crucial for viral entry into host cells. The inhibitory concentration (IC₅₀) for this activity is reported to be around 31 μM .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. In particular, it has been evaluated against gram-positive bacteria such as Staphylococcus aureus, showing promising results .
  • Anticancer Activity : this compound exhibits cytotoxic effects on several cancer cell lines, including those derived from prostate (DU-145), lung (A-549), and breast cancers (SK-BR3). Studies indicate that it can induce apoptosis in these cells .
  • Immunosuppressive Effects : Some derivatives of batzelladine compounds have shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, highlighting its structural complexity. A notable approach involves a nine-step synthesis from simple pyrrole-based starting materials, allowing for the exploration of its biological properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/Effectiveness
Anti-HIVHIV gp120-CD4 interaction31 μM
AntimicrobialStaphylococcus aureusPromising activity
AnticancerDU-145, A-549, SK-BR3Cytotoxic effects
ImmunosuppressiveVarious autoimmune modelsModerate activity

Case Study 1: Anti-HIV Mechanism

A study demonstrated that this compound inhibits the gp120-CD4 interaction effectively, preventing HIV from entering host cells. This mechanism underscores its potential as a therapeutic agent against HIV/AIDS.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that this compound exhibits strong antimicrobial properties against resistant strains of bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways. This dual mechanism enhances its potential as an anticancer drug.

Chemical Reactions Analysis

Core Cycloaddition and Hydrogenation Reactions

The synthesis of batzelladine B relies on strategic cycloadditions and reductions to construct its fused bicyclic and tricyclic systems:

  • [4+3] Cycloaddition : A pyrrole undergoes a stereoselective [4+3] cycloaddition with a donor–acceptor carbenoid to form the tricyclic core. This reaction simultaneously establishes two stereocenters using a chiral auxiliary (derived from (–)-pantolactone) and a rhodium catalyst .

  • Hydrogenation : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) selectively hydrogenates the remaining double bond in the pyrrole-derived ring without disrupting sensitive functional groups .

Reaction Conditions Outcome Yield
[4+3] CycloadditionRhodium catalyst, (–)-pantolactone auxiliaryTricyclic core with 2 stereocentersHigh diastereoselectivity
HydrogenationWilkinson’s catalyst, H₂ atmosphereSaturated pyrrolidine ringQuantified in cascade

Cascade Reaction Sequences

A hallmark of this compound synthesis is the use of multi-step cascades to streamline construction:

  • Aldol-Retro-Aldol-Aza-Michael Cascade : Treatment of a β-ketoester with lithium benzyl octanoate triggers a sequence involving:

    • 1,2-Addition to the β-ketoester.

    • Retro-aldol cleavage.

    • Proton transfer and isomerization to an acylallene intermediate.

    • Aza-Michael cyclization to form the azaindolizidine core .

  • Decarboxylation and Hydrolysis : Removal of the benzyl ester via decarboxylation and cleavage of the chiral auxiliary finalizes the bicyclic fragment .

Enantioselective Syntheses

Key enantioselective methods ensure the correct stereochemistry:

Late-Stage Functionalization

Late-stage transformations introduce side chains and finalize the structure:

  • Electrophilic Alkynylation : TMS-EBX (electrophilic benziodoxolone reagent) adds an acetylene unit to an enol ether, enabling side-chain elongation .

  • Reductive Amination : Palladium-catalyzed hydrogenation removes protecting groups and forms the final ring via reductive amination .

Functionalization Step Reagents/Conditions Role
AlkynylationTMS-EBX, BF₃·OEt₂Introduces aliphatic side chain
Reductive AminationPd/C, H₂, trifluoroacetic acidForms final ring and reduces pyrrole

Comparative Synthetic Strategies

Two dominant approaches highlight trade-offs in efficiency and complexity:

Strategy Steps Key Advantage Reference
Aromatic Precursor Route 9 stepsAvoids nitrogen protecting groups; uses pyrrole C–H functionalization
Aliphatic Precursor Route 18+ stepsTraditional stepwise oxidation/protection

The aromatic precursor route, pioneered by Herzon et al., reduces step count by 50% compared to aliphatic methods .

Critical Reaction Conditions

  • Temperature Control : Cascade reactions often require precise thermal regulation (e.g., 0°C to room temperature for acylallene formation) .

  • Protecting Group-Free Synthesis : Leveraging aromatic heterocycles (e.g., pyrroles) minimizes the need for nitrogen protection, enhancing atom economy .

Comparison with Similar Compounds

Structural Comparison

The Batzelladine family shares a conserved tricyclic guanidine core but differs in substituents, stereochemistry, and additional cyclic systems. Key structural distinctions include:

  • Batzelladine A : Contains two tricyclic guanidine cores linked by a pentacyclic system. Unlike Batzelladine B, it exhibits an anti-relationship between C6-H and C8-alkyl groups .
  • Merobatzelladines A and B : Feature a unique syn-configuration at C6-H and C8-alkyl positions, diverging from the anti-configuration in Batzelladines A, E, and F .
  • Batzelladine D : Retains the tricyclic core but includes a hydroxylated side chain, which enhances its antifungal properties .
  • Batzelladine K : Shares the tricyclic core but incorporates a tetrasubstituted cyclohexene ring, influencing its antimalarial activity .

Table 1: Structural and Functional Features of Selected Batzelladines

Compound Core Structure Key Functional Groups Notable Structural Features
This compound Tricyclic guanidine Bicyclic guanidine, multiple stereocenters Fused tricyclic system with anti-C6/C8 configuration
Batzelladine A Two tricyclic cores Pentacyclic linker Dual tricyclic guanidine moieties
Merothis compound Tricyclic guanidine syn-C6/C8 configuration Unique stereochemistry enhances antimicrobial activity
Batzelladine D Tricyclic guanidine Hydroxylated side chain Modified side chain improves antifungal efficacy
Bioactivity Comparison
  • Anti-HIV Activity : Batzelladines A and B are potent inhibitors of gp120-CD4 binding (IC₅₀ ≈ 1–5 µM) . The tricyclic core is essential, but substituents modulate potency; this compound’s simpler structure retains activity with reduced synthetic complexity .
  • Antimalarial Activity: Batzelladines L and K exhibit strong activity against Plasmodium falciparum (IC₅₀ = 0.48–1.2 µg/mL).
  • Antimicrobial and Antifungal Effects : Merothis compound shows moderate activity against Vibrio anguillarum (MIC = 5 µg/mL), while Batzelladine D reverses fluconazole resistance in Candida albicans by inhibiting efflux pumps .

Table 3: Bioactivity Profiles of Selected Batzelladines

Compound Anti-HIV (IC₅₀) Antimalarial (IC₅₀) Antimicrobial (MIC) Antifungal Activity
This compound 3.2 µM Not reported Not reported Not reported
Batzelladine A 1.5 µM 1.2 µg/mL Not reported Not reported
Merothis compound Not reported 0.48 µg/mL 5 µg/mL Not reported
Batzelladine D Not reported Not reported Not reported Reverses fluconazole resistance

Q & A

Q. How is the structure of Batzelladine B determined, and what analytical techniques are essential for its characterization?

To determine the structure of this compound, researchers employ a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the guanidine-containing tricyclic and bicyclic cores, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive spatial arrangement, particularly for novel derivatives. Experimental protocols must include rigorous purification steps (e.g., HPLC) and validation against known standards. Detailed procedures should be documented to ensure reproducibility, with synthetic intermediates and characterization data archived in supplementary materials .

Q. What methodologies are used to isolate this compound from marine sponges or other natural sources?

Isolation involves bioassay-guided fractionation of crude extracts using solvent partitioning (e.g., hexane/ethyl acetate gradients) followed by chromatographic techniques like flash column chromatography and preparative HPLC. Researchers must optimize solvent systems to preserve the compound’s stability, given its sensitivity to oxidation. Structural confirmation requires cross-referencing isolated compounds with spectral databases (e.g., SciFinder) and literature benchmarks. Purity assessments via HPLC-DAD or LC-MS are mandatory for biological testing .

Q. Which in vitro assays are standard for evaluating this compound’s antimalarial activity, and how are results interpreted?

The Plasmodium falciparum FcB1 strain is commonly used in SYBR Green I-based assays to measure growth inhibition (IC₅₀). Researchers must include positive controls (e.g., chloroquine) and validate assay conditions (e.g., parasite synchronization, hemozoin correction). Dose-response curves are analyzed using nonlinear regression software (e.g., GraphPad Prism), with triplicate runs to ensure statistical significance. Discrepancies in activity between studies may arise from variations in parasite strains or compound stability, necessitating rigorous protocol standardization .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic synthesis of analogs with modifications to the guanidine cores, aromatic rings, or side chains. Computational tools (e.g., molecular docking with PfATP4 or other malarial targets) guide rational design. Biological testing should include comparative IC₅₀ determinations and cytotoxicity assays (e.g., against HEK293 cells) to assess selectivity. Data should be analyzed using multivariate statistics (e.g., PCA) to identify key structural determinants of activity. Contradictory results, such as reduced activity in dihomodehydrobatzelladine C derivatives, may stem from conformational flexibility or solubility issues, requiring crystallographic or MD simulation validation .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

Meta-analyses of published data should account for variables such as assay protocols (e.g., incubation time, serum content), compound sourcing (natural vs. synthetic), and purity (>95% by HPLC). Researchers must perform head-to-head comparisons under standardized conditions and validate findings using orthogonal assays (e.g., β-hematin inhibition for antimalarials). Contradictions may also arise from epigenetic differences in source organisms, necessitating genomic profiling of sponge specimens .

Q. Which computational methods predict this compound’s interactions with biological targets, and how are these validated experimentally?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding to putative targets like PfCRT or GPCRs. Docking scores (AutoDock Vina) are cross-validated with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity measurements. False positives from computational predictions require experimental triage via CRISPR-Cas9 knockout models or isotopic labeling assays .

Methodological Considerations

  • Data Reproducibility : Ensure all synthetic routes and assay conditions are exhaustively documented, adhering to journal guidelines for supplementary data .
  • Ethical Compliance : Source marine specimens under CITES permits and disclose conflicts of interest in publications .
  • Statistical Rigor : Consult biostatisticians during experimental design to power studies appropriately and avoid Type I/II errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batzelladine B
Reactant of Route 2
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